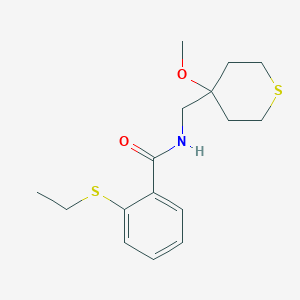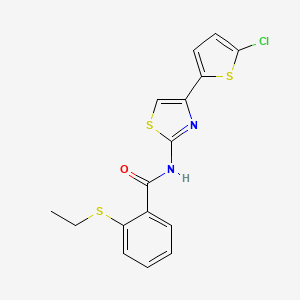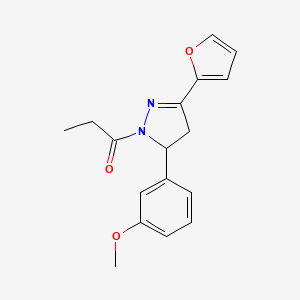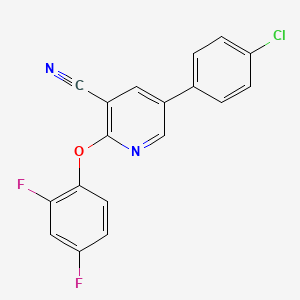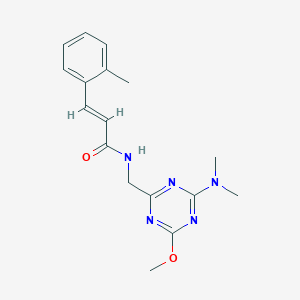![molecular formula C20H20FN3O3S2 B2720106 (E)-1-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide CAS No. 941962-18-1](/img/structure/B2720106.png)
(E)-1-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a sulfonyl group, a thiazole ring, and a piperidine ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, sulfonyl fluorides, which are part of the compound, can be produced through direct fluorosulfonylation with fluorosulfonyl radicals . Thiazole derivatives can be synthesized through various methods, including reactions involving organosulfur compounds .Molecular Structure Analysis
The compound’s structure includes a thiazole ring, which is a type of heterocyclic aromatic ring with sulfur and nitrogen atoms . The fluorophenyl group is a phenyl ring with a fluorine atom attached, and the sulfonyl group consists of a sulfur atom bonded to two oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorophenyl and sulfonyl groups could influence properties like polarity, solubility, and reactivity .Scientific Research Applications
Design and Synthesis of Structurally Related Compounds
- Thiazole-aminopiperidine Hybrid Analogs : A series of compounds, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, was synthesized for their potential activity against Mycobacterium tuberculosis. The design was based on molecular hybridization, indicating a strategic approach to developing compounds with specific biological targets (Jeankumar et al., 2013).
Potential Biological Activities
Anticancer Agents : Compounds designed with piperidine-4-carboxylic acid ethyl ester and appended 1,3,4-oxadiazole hybrids were evaluated as anticancer agents, highlighting the therapeutic potential of such molecular frameworks in oncology research (Rehman et al., 2018).
Antibacterial Activities : Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and showed promising antibacterial activities, illustrating the utility of these compounds in addressing microbial resistance (Wu Qi, 2014).
Synthesis of Fluorinated Polyamides : Research into the synthesis of new diamines containing pyridine and trifluoromethylphenyl groups for the development of fluorinated polyamides indicates the broader applicability of such compounds in materials science, offering high thermal stability and specific physical properties (Liu et al., 2013).
Future Directions
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-23-17-4-2-3-5-18(17)28-20(23)22-19(25)14-10-12-24(13-11-14)29(26,27)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXAGHFNGQAVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

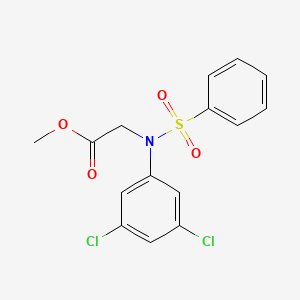

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2720027.png)


![1-(3-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2720030.png)

